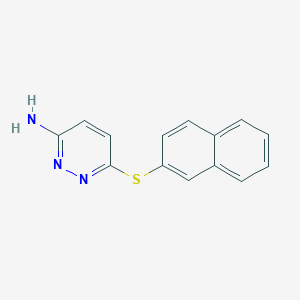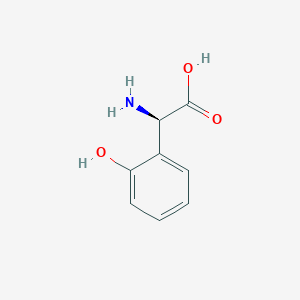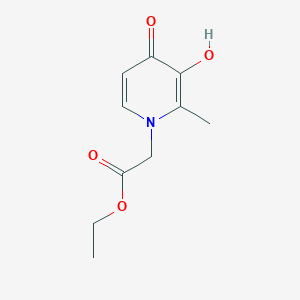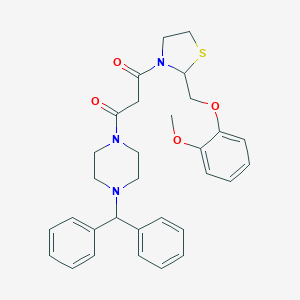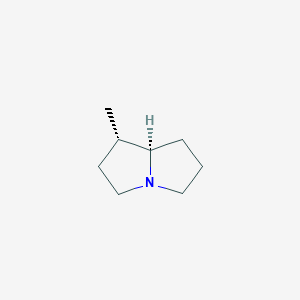
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine, also known as 1-Me-6-aza-Bicyclo[3.2.0]heptane, is a bicyclic nitrogen-containing compound that has gained attention in the scientific community due to its unique chemical structure and potential applications.
Mechanism of Action
The mechanism of action of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine involves the inhibition of monoamine oxidase B, which results in increased levels of dopamine and other neurotransmitters in the brain. This increase in neurotransmitter levels can lead to improved cognitive function and mood regulation, making this compound a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including the inhibition of monoamine oxidase B, the reduction of oxidative stress, and the modulation of neurotransmitter levels. Additionally, the compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine is its potential as a selective inhibitor of monoamine oxidase B, which can lead to improved cognitive function and mood regulation. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in lab experiments.
Future Directions
There are several future directions for research involving (1S,7AR)-1-methylhexahydro-1H-pyrrolizine. One potential direction is the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to explore the compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Finally, the toxicity of this compound should be further studied to determine its safety and potential for use in human clinical trials.
In conclusion, this compound is a unique compound with potential applications in drug discovery and development, as well as in the study of neurological disorders. Its mechanism of action involves the inhibition of monoamine oxidase B, leading to increased levels of neurotransmitters in the brain. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, its potential toxicity should be further studied to determine its safety for use in human clinical trials.
Synthesis Methods
The synthesis of (1S,7AR)-1-methylhexahydro-1H-pyrrolizine can be achieved through various methods, including the reduction of pyridinium salts or the cyclization of dienes. One common method involves the reaction of 1,5-hexadiene with hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by hydrogenation using a palladium catalyst.
Scientific Research Applications
(1S,7AR)-1-methylhexahydro-1H-pyrrolizine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. Studies have shown that the compound can act as a selective inhibitor of monoamine oxidase B, an enzyme that plays a role in the breakdown of dopamine and other neurotransmitters. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Properties
| 178035-24-0 | |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1S,8R)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
BFHBAQJJQJPDGF-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CCN2[C@@H]1CCC2 |
SMILES |
CC1CCN2C1CCC2 |
Canonical SMILES |
CC1CCN2C1CCC2 |
synonyms |
1H-Pyrrolizine,hexahydro-1-methyl-,(1S,7aR)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



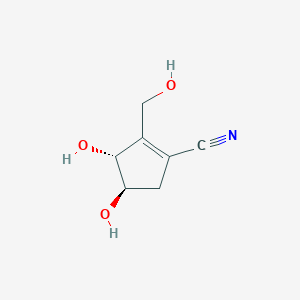
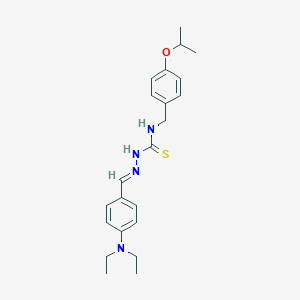
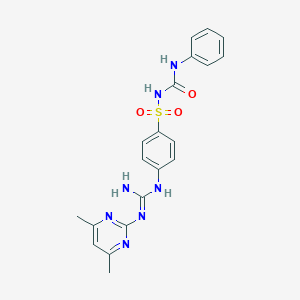
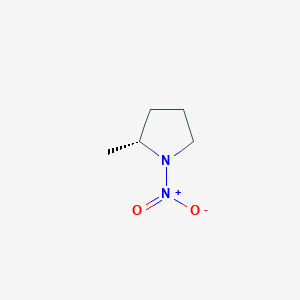
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
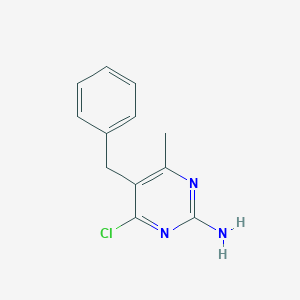
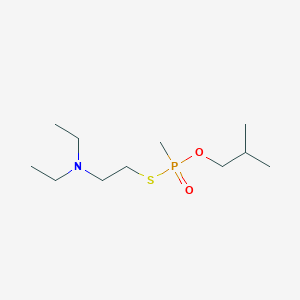
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
